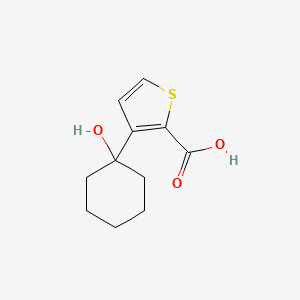![molecular formula C13H12N4 B14305934 [3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile CAS No. 122613-33-6](/img/structure/B14305934.png)
[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile is a complex organic compound with a unique structure that combines a pyridine ring, a dimethylamino group, and a propanedinitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile typically involves the reaction of 2-aminopyridine with ethyl acrylate under nitrogen protection, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out at a temperature range of 120-160°C for 16-20 hours, followed by washing and recrystallization to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. The raw materials used are readily available, and the synthesis process is straightforward, allowing for high productivity and purity. The use of anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst ensures efficient catalytic reactions and high yields .
化学反应分析
Types of Reactions
[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The common reagents used in these reactions include potassium permanganate, hydrogen peroxide, sodium borohydride, lithium aluminum hydride, alkyl halides, and acyl chlorides. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
科学研究应用
[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of complex molecules and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
作用机制
The mechanism of action of [3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. In the case of its use in anticancer drugs, the compound inhibits tyrosine kinases, which are enzymes responsible for promoting cancer cell growth and division. By blocking these enzymes, the compound effectively halts the proliferation of cancer cells, leading to their eventual death .
相似化合物的比较
Similar Compounds
Some similar compounds include:
1-(2-Pyridyl)-3-dimethylamino-2-propen-1-one: This compound shares a similar structure and is used as an intermediate in the synthesis of various pharmaceuticals.
3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one: Another structurally related compound with significant utility in the pharmaceutical industry.
Uniqueness
What sets [3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile apart from these similar compounds is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specific anticancer drugs and other complex organic molecules .
属性
CAS 编号 |
122613-33-6 |
|---|---|
分子式 |
C13H12N4 |
分子量 |
224.26 g/mol |
IUPAC 名称 |
2-[3-(dimethylamino)-2-pyridin-4-ylprop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C13H12N4/c1-17(2)10-13(7-11(8-14)9-15)12-3-5-16-6-4-12/h3-7,10H,1-2H3 |
InChI 键 |
MMLMEECXZDRMKF-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C=C(C=C(C#N)C#N)C1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



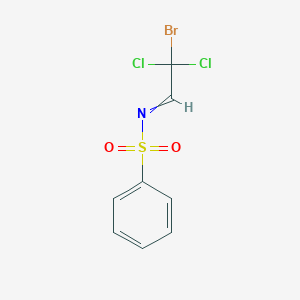
![Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate](/img/structure/B14305855.png)
![Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14305859.png)

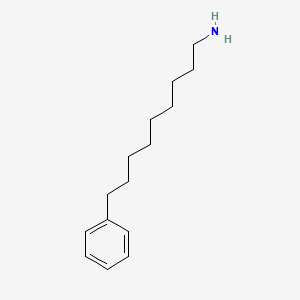
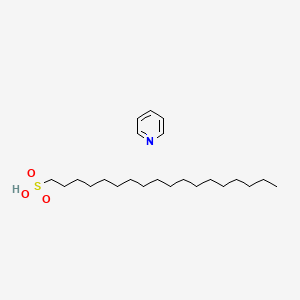
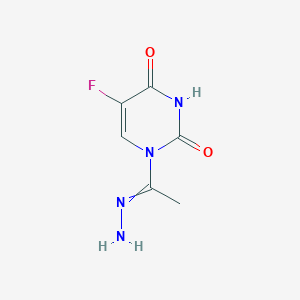
![Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]-](/img/structure/B14305915.png)
![Methyl 8-[3-(3-oxooct-1-EN-1-YL)oxiran-2-YL]octanoate](/img/structure/B14305917.png)


